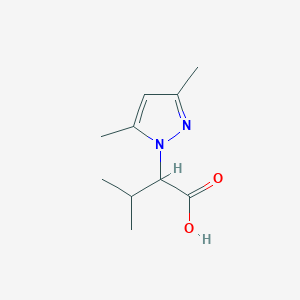

2-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and others. Unfortunately, the specific molecular structure analysis for “2-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-butyric acid” is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and others. For “this compound”, the molecular formula is C8H12N2O2 and the molecular weight is 168.19300 .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

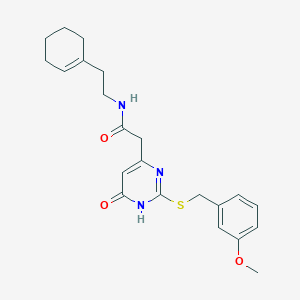

2-(3,5-Dimethyl-pyrazol-1-yl)-3-methyl-butyric acid and its derivatives exhibit a wide range of applications, particularly in the field of synthetic chemistry and biological sciences. One significant application includes the synthesis of pyrimidine linked pyrazole heterocyclics, which exhibit notable insecticidal and antibacterial potential. These compounds have been synthesized using microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, showcasing their potential in pest control and antibacterial applications (Deohate & Palaspagar, 2020).

Corrosion Inhibition

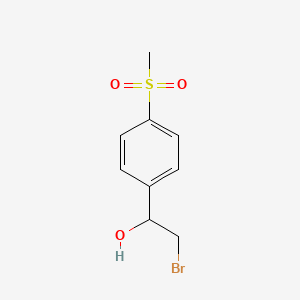

Another significant application area is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of pyridine–pyrazole compounds, including this compound derivatives, as corrosion inhibitors for steel in acidic solutions. These studies, which employed techniques such as weight-loss, potentiodynamic, and EIS measurements, revealed that these compounds can significantly reduce corrosion rates and efficiently adsorb on the metal surface, forming a protective layer and thus mitigating corrosion (Bouklah et al., 2005).

Extraction of Metal Ions

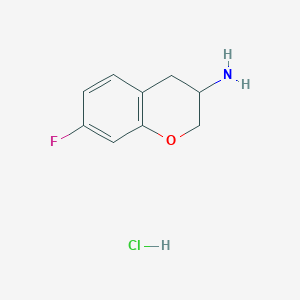

The compound and its derivatives have also been utilized in the extraction of metal ions. Pyridine-based ligands, including this compound derivatives, have been synthesized and employed in the extraction of nickel(II) and copper(II). These studies underline the ligands' ability to coordinate with metal ions, suggesting potential applications in selective metal recovery and purification processes (Pearce et al., 2019).

Polymerization Catalyst

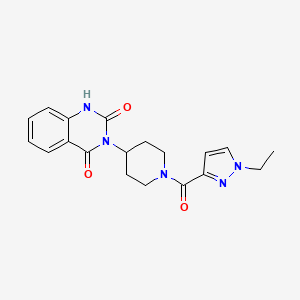

Moreover, this compound derivatives have been utilized as catalysts in vinyl-addition polymerization processes. Research indicates that these compounds, when used in conjunction with metals such as nickel, cobalt, and iron, can catalyze the polymerization of norbornene, leading to polymers with high molecular weights and narrow molecular weight distributions. This application is crucial in the production of specialized polymers with desirable properties (Benade et al., 2011).

Corrosion Inhibitors and Molecular Modeling

The compound's derivatives have also been studied as corrosion inhibitors using experimental and theoretical approaches. One study investigated 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-4-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl) carbamoyl]-butyric acid's inhibition efficiency for carbon steel in sulfuric acid. The study provided valuable insights into the relationship between molecular structure and inhibitive effect, highlighting the potential of these compounds in protecting metals from corrosion (Hmamou et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)12-8(4)5-7(3)11-12/h5-6,9H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVPFTNOPVBDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)

![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2625171.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2625177.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2625178.png)